molecular formula C9H11NO5 B1402652 2,5,6-Trimethoxynicotinic acid CAS No. 1364917-20-3

2,5,6-Trimethoxynicotinic acid

Cat. No. B1402652
M. Wt: 213.19 g/mol
InChI Key: XXIDKZJJOQSGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Trimethoxynicotinic acid is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C9H11NO5 and it has a molecular weight of 213.19 .


Molecular Structure Analysis

The molecular formula of 2,5,6-Trimethoxynicotinic acid is C9H11NO5 . The molecular weight is 213.19 . Unfortunately, the specific details about its molecular structure are not available in the searched resources.

Scientific Research Applications

1. Anti-viral and Anti-retroviral Applications

The compound 2',5'-oligoadenylic acid, which shares a structural resemblance with 2,5,6-trimethoxynicotinic acid, has been studied for its effects on HIV-1 reproduction. It demonstrated a decrease in HIV-1 infectivity and also inhibited the activity of retrovirus reverse transcriptase (Tkachuk et al., 1998).

2. Applications in Supramolecular Chemistry

2,6-Bis(trimethyltin)pyridine, a compound related to 2,5,6-trimethoxynicotinic acid, has been used for Stille-type coupling procedures to prepare various pyridine-based ligands for supramolecular chemistry applications (Schubert & Eschbaumer, 1999).

3. Anti-plasmodial Activity

Compounds structurally similar to 2,5,6-trimethoxynicotinic acid, like 3,4,5-trimethoxyphenyl(6'-O-aalloyl)-beta-D-glucopyranoside, have been investigated for their antiplasmodial activity. They showed the ability to inhibit plasmepsin II activity, which is crucial in the growth of the malaria parasite (Dell’Agli et al., 2003).

4. Anticancer Properties

Research on triphenylethylene–coumarin hybrids, related to 2,5,6-trimethoxynicotinic acid, revealed significant anti-proliferative activity against cancer cells. These compounds exhibited a strong interaction with DNA, suggesting their potential as anticancer agents (Zhang et al., 2016).

5. Use in Photovoltaic Studies

Organic sensitizers with structures akin to 2,5,6-trimethoxynicotinic acid, like MR-5 & MR-6, demonstrated significant potential in dye-sensitized solar cells (DSSCs). These sensitizers showed improved photovoltaic parameters and light harvesting efficiencies, indicating their applicability in solar energy conversion (Elmorsy et al., 2018).

6. Fluorescent Chemosensors

Boronic acid sensors, which share chemical properties with 2,5,6-trimethoxynicotinic acid, have been used as fluorescent sensors to probe carbohydrates and bioactive substances. These sensors have shown potential in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Safety And Hazards

The safety data sheet for 2,5,6-Trimethoxynicotinic acid indicates that it is classified as having acute toxicity and skin corrosion/irritation . It’s also noted that the compound is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2,5,6-trimethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-6-4-5(9(11)12)7(14-2)10-8(6)15-3/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIDKZJJOQSGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trimethoxynicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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